2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-11-16(7-8-17(14)23-10-4-5-21(23)25)22-20(24)13-15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHRGMWLYJOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present. Common reagents include halogens and alkylating agents.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide , a comparative analysis with analogous compounds is presented below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Structural Complexity :
- The target compound’s 2-oxopyrrolidin-1-yl group introduces conformational rigidity, which is absent in simpler analogs like Rip-B . This moiety may improve binding affinity to target proteins by reducing rotational freedom .
- In contrast, compounds with pyridine (e.g., ) or fluorinated heterocycles (e.g., ) prioritize solubility and electronic effects over rigidity.
Substituent Effects :
- 3,4-Dimethoxyphenyl : Common in all listed compounds, this group contributes to π-π stacking interactions and may enhance blood-brain barrier permeability .
- Halogenation : Chlorine () and fluorine () substituents increase electronegativity and metabolic stability but may reduce solubility compared to methoxy groups.
Synthetic Accessibility :
- High yields (e.g., 94% in ) are achieved for compounds with linear syntheses, whereas multi-step heterocyclic formations (e.g., ) result in lower yields (19%). The target compound’s synthesis would likely require specialized coupling agents (e.g., carbodiimides) similar to .
Biological Implications: Pyrrolidinone-containing compounds (target, ) are noted for their hydrogen-bonding capabilities, critical for enzyme inhibition . Benzamide derivatives (e.g., ) are typically explored for antimicrobial activity, while pyridine-containing analogs (e.g., ) may exhibit metal-binding properties.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.41 g/mol. The structure features a dimethoxyphenyl group and an oxopyrrolidine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Analgesic Activity : Compounds derived from phenylacetamides have been shown to interact with pain pathways, potentially inhibiting cyclooxygenase (COX) enzymes involved in inflammation.
- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential for therapeutic use in infections.
Table 1: Summary of Biological Activities
Case Studies
-
Analgesic Effects :
In a study evaluating the analgesic effects of related compounds, the acetic acid-induced writhing test was utilized. Mice treated with the compound exhibited a significant reduction in writhing compared to control groups, indicating effective analgesic properties. The study highlighted that compounds with methoxy substitutions showed enhanced activity compared to their counterparts without such groups. -
Antimicrobial Activity :
Another study focused on the antimicrobial properties of structurally similar compounds. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Research Findings
Recent investigations have employed molecular docking studies to predict binding affinities of the compound against various biological targets. These studies suggest that the compound may effectively inhibit COX-2 and other enzymes involved in inflammatory processes, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
